molecular formula C9H8N2O3 B3186312 5-(But-2-ynyloxy)pyrazine-2-carboxylic acid CAS No. 1221447-98-8

5-(But-2-ynyloxy)pyrazine-2-carboxylic acid

Cat. No.: B3186312
CAS No.: 1221447-98-8
M. Wt: 192.17 g/mol
InChI Key: QSNRRNZDIVGNGE-UHFFFAOYSA-N
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Description

5-(But-2-ynyloxy)pyrazine-2-carboxylic acid is an organic compound with the molecular formula C9H8N2O3 and a molecular weight of 192.17 g/mol . It is characterized by the presence of a pyrazine ring substituted with a but-2-ynyloxy group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

5-(But-2-ynyloxy)pyrazine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(But-2-ynyloxy)pyrazine-2-carboxylic acid typically involves the reaction of 2-Butyn-1-ol with 5-chloro-pyrazine-2-carboxylic acid . The reaction is carried out in the presence of potassium tert-butylate in N,N-dimethylformamide (DMF) at 65°C for 8 hours . This method yields the desired product with a yield of approximately 27% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial purposes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(But-2-ynyloxy)pyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The but-2-ynyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield pyrazine oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.

Mechanism of Action

The mechanism of action of 5-(But-2-ynyloxy)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The but-2-ynyloxy group and the pyrazine ring play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-(But-2-ynyloxy)pyrazine-2-carboxylic acid
  • 5-(But-2-ynyloxy)pyrazine-2-carboxamide
  • 5-(But-2-ynyloxy)pyrazine-2-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a but-2-ynyloxy group and a carboxylic acid group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-but-2-ynoxypyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-3-4-14-8-6-10-7(5-11-8)9(12)13/h5-6H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNRRNZDIVGNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=NC=C(N=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a slurry of 5-chloro-pyrazine-2-carboxylic acid (0.79 g, 5.00 mmol) in DMF (35 mL) were added 2-butyn-1-ol (3.74 mL, 50.0 mmol) and potassium tert-butoxide (2.24 g, 20.0 mmol). The resulting mixture was heated at 65° C. overnight. The reaction mixture was neutralized with 2 M HCl and then concentrated in vacuo. A part (400 mg) of the crude material was partitioned between 0.5 M NaOH and a 1:1 mixture of heptane and EtOAc. The aqueous phase was made slightly acidic (pH-3-4) by addition of 1 M HCl. To the obtained suspension was added NaCl (s) and the mixture was extracted twice with EtOAc. The combined organic phases were dried (Na2SO4) and evaporated to give 0.11 g of the title compound. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.84 (t, 3 H), 5.06 (q, 2 H), 8.42 (d, 1 H), 8.82 (d, 1 H), 13.38 (br. s., 1 H); MS (ES+) m/z 193 [M+H]+.
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
3.74 mL
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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